Spantide II

描述

Span肽 II 是一种合成的十一肽,作为神经激肽-1 受体的强效拮抗剂。它衍生自 P 物质,P 物质是一种参与多种生理过程的神经肽,包括疼痛传递和炎症。 Span肽 II 已被广泛研究,因为它能够阻断与 P 物质相关的促炎活性,使其成为研究炎症性疾病的宝贵化合物 .

准备方法

合成路线和反应条件

Span肽 II 是通过固相肽合成 (SPPS) 合成的,这种方法允许将氨基酸依次添加到不断增长的肽链中。合成涉及以下步骤:

第一个氨基酸的连接: 到固体树脂载体上。

受保护氨基酸的依次添加: 使用偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt)。

氨基酸侧链的脱保护: 使用三氟乙酸 (TFA)。

从树脂上切割肽: 以及使用高效液相色谱 (HPLC) 进行纯化.

工业生产方法

Span肽 II 的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动肽合成仪,这使得高通量合成和纯化成为可能。 使用先进的色谱技术确保最终产品的纯度和质量 .

化学反应分析

反应类型

Span肽 II 主要发生肽键形成和断裂反应。它在生理条件下稳定,但会被蛋白水解酶水解。

常用试剂和条件

偶联试剂: N,N'-二异丙基碳二亚胺 (DIC),羟基苯并三唑 (HOBt)

脱保护试剂: 三氟乙酸 (TFA)

主要形成的产物

Span肽 II 合成形成的主要产物是十一肽本身。 在降解过程中,可能会生成更小的肽片段 .

科学研究应用

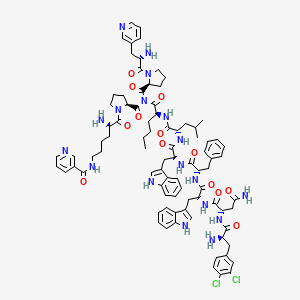

Chemical Structure and Mechanism of Action

Spantide II is an undecapeptide with a modified sequence that enhances its potency as a tachykinin antagonist. The structure includes seven substitutions compared to substance P, which contribute to its high effectiveness and reduced neurotoxicity. The amino acid composition consists of two natural L amino acids and five unnatural D amino acids, which play a crucial role in its binding affinity to tachykinin receptors .

Pain Management

This compound has been extensively studied for its ability to inhibit neurogenic plasma extravasation, a process involved in pain and inflammation. Research indicates that intradermal administration of this compound effectively blocks plasma extravasation induced by substance P, demonstrating its potential as an analgesic agent . This property makes it a candidate for treating conditions characterized by excessive pain or inflammatory responses.

Anti-Inflammatory Effects

The compound exhibits significant anti-inflammatory properties, making it useful in various inflammatory conditions. Studies have shown that this compound can penetrate the epidermis and dermis effectively, leading to substantial reductions in inflammation markers . Its mechanism involves the blockade of tachykinin receptors, which are implicated in the inflammatory response.

Anxiety and Stress Response

Recent studies have explored the effects of this compound on anxiety-related behaviors. It has been observed that administration of this compound can reduce distress calls in high-anxiety subjects, suggesting a potential role in modulating stress responses . This application opens avenues for further research into its use as an anxiolytic agent.

Case Studies and Research Findings

Potential Therapeutic Uses

Given its pharmacological profile, this compound holds promise for various therapeutic applications:

- Chronic Pain Disorders : Its ability to inhibit substance P could be beneficial in managing chronic pain conditions such as fibromyalgia or neuropathic pain.

- Inflammatory Diseases : Conditions like arthritis or dermatitis may benefit from the anti-inflammatory effects of this compound.

- Anxiety Disorders : Further exploration into its anxiolytic properties could lead to new treatments for anxiety disorders.

作用机制

Span肽 II 通过与神经激肽-1 受体结合发挥作用,从而阻断 P 物质的结合。这种抑制阻止了导致炎症和疼痛的下游信号通路的激活。 所涉及的分子靶标包括神经激肽-1 受体和相关的 G 蛋白偶联信号通路 .

相似化合物的比较

类似化合物

P 物质: 神经激肽-1 受体的天然配体,参与疼痛和炎症。

阿普立普坦: 一种神经激肽-1 受体拮抗剂,临床上用于预防化疗引起的恶心和呕吐。

Senktide: 一种合成的肽,作为神经激肽-3 受体的选择性激动剂.

Span肽 II 的独特性

Span肽 II 由于其对神经激肽-1 受体的高效力和选择性,以及其可忽略的 neurotoxicity 而独一无二。 这使其成为研究和潜在治疗应用的理想候选者 .

生物活性

Spantide II is a potent tachykinin antagonist, specifically designed to inhibit the action of substance P (SP) by blocking neurokinin-1 (NK1) receptors. It is an undecapeptide with a modified structure compared to its predecessor, Spantide I, which enhances its biological activity while minimizing neurotoxicity. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychological conditions.

Chemical Structure and Modifications

This compound is characterized by the following sequence:

- D-Arg1-Pro2-Lys3-Pro4-Gln5-Gln6-D-Trp7-Phe8-D-Trp9-Leu10-Leu11-NH2

This structure includes seven substitutions from the original substance P sequence, incorporating both natural and unnatural amino acids. Notably, the substitution of Gln6 with Asn6 significantly increases its potency as an antagonist .

Table 1: Comparison of this compound and Substance P

| Feature | This compound | Substance P |

|---|---|---|

| Length | 11 amino acids | 11 amino acids |

| Key Modifications | 7 substitutions (2 L, 5 D amino acids) | Natural L amino acids |

| Potency | High (non-toxic) | Variable (neurotoxic effects present) |

This compound functions primarily by competing with substance P for binding to NK1 receptors, which are implicated in pain perception, stress responses, and anxiety disorders. By blocking these receptors, this compound can attenuate the physiological responses typically mediated by substance P.

Case Studies and Research Findings

-

Anxiety Reduction in Neonatal Rats :

A study investigated the effects of this compound on ultrasonic vocalizations (USVs) in neonatal rats subjected to maternal separation. Results indicated that this compound significantly reduced USVs in high-anxiety line pups but had no effect on low-anxiety line pups. This suggests that individual differences in anxiety levels may influence the efficacy of NK1 receptor antagonists like this compound . -

Neurogenic Plasma Extravasation :

Research demonstrated that this compound effectively blocks neurogenic plasma extravasation induced by substance P, indicating its potential role in managing inflammatory responses . -

Trigemino-Hypoglossal Reflex Studies :

A study on the trigemino-hypoglossal reflex showed that this compound initially decreased the amplitude of evoked tongue jerks but subsequently increased it significantly over time. This biphasic response highlights its complex interaction with neural pathways influenced by substance P .

Table 2: Effects of this compound on Physiological Responses

属性

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZJAARMZMEIHY-BBKUSFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H104Cl2N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156088 | |

| Record name | Spantide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129176-97-2 | |

| Record name | Spantide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spantide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Spantide II is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is primarily activated by the neuropeptide Substance P (SP).

A: By binding to NK-1R, this compound blocks the actions of SP, a key mediator of inflammation. [, , , ] This inhibition disrupts SP-mediated signaling pathways, including those involved in vasodilation, plasma extravasation, and immune cell activation. [, , ]

A: this compound demonstrates high selectivity for NK-1R compared to other tachykinin receptors like NK-2R and NK-3R. [, , ]

A: Research suggests that this compound can modulate wound healing through various mechanisms, including influencing neurite outgrowth, adhesion molecule expression, and TGF-β1 levels, ultimately impacting fibroblast proliferation and migration. [, ]

A: this compound, a synthetic undecapeptide, has the molecular formula C77H109Cl2N21O13 and a molecular weight of 1668.76 g/mol. [, ]

A: CD spectroscopy indicates that this compound predominantly adopts a stable α-helix conformation in solution. []

A: this compound exhibits decreased stability at higher temperatures (e.g., 40°C) in aqueous solutions. This effect is influenced by the solution pH. [, ]

A: Variations in salt concentration do not appear to significantly affect the stability of this compound in aqueous solutions. []

A: The stability of this compound varies depending on the chosen vehicle. It shows better stability in ethyl oleate-ethanol, ethanol-water, ethanol, and N-methyl-2-pyrrolidone compared to other vehicles tested. []

A: Mass spectrometry data suggest that at high temperatures, this compound undergoes lysine-proline diketopiperazine degradation. []

A: Yes, researchers have successfully formulated this compound into stable topical lotions and gels for potential use in treating inflammatory skin disorders. [, ]

A: NMP acts as a penetration enhancer in topical formulations of this compound, facilitating its delivery to the epidermis and dermis. [, ]

A: this compound itself is a result of structural modifications on the parent peptide Spantide. These modifications, including the substitution of Gln6 to Asn6 and the incorporation of unnatural amino acids, significantly enhanced its potency and reduced neurotoxicity. []

A: The incorporation of D-amino acids in this compound's structure contributes to its enhanced resistance to enzymatic degradation and potentially improves its bioavailability and duration of action. []

A: The concentration of this compound in solution does not appear to significantly affect its stability. []

A: Based on stability studies, ethyl oleate-ethanol (1:1) and ethanol-water (1:1) are promising vehicles for topical this compound formulations. []

ANone: While the provided research doesn't delve into specific formulation strategies beyond vehicle selection, incorporating techniques like encapsulation in nanoparticles, liposomes, or other drug delivery systems could potentially improve this compound's stability, solubility, and bioavailability.

A: Yes, incorporating NMP in topical formulations increased this compound levels in the dermis compared to formulations without NMP. []

ANone: The provided research doesn't provide detailed information on the metabolism and excretion of this compound. As a peptide, it is likely susceptible to enzymatic degradation, but specific metabolic pathways and excretion routes require further investigation.

A: Researchers have utilized scratch assays and transwell assays on buffalo fetal fibroblast cultures to investigate the effects of this compound on cell proliferation and migration, particularly in the context of wound healing. []

A: Several animal models have been used, including: * Allergic Contact Dermatitis (ACD) in Mice: Topical this compound formulations effectively reduced ACD responses comparable to dexamethasone. [] * Salmonella Infection in Mice: Pretreatment with this compound increased susceptibility to Salmonella infection, suggesting a role for SP in immune responses against this pathogen. [] * Laser-Induced Skin-Wound Model in Rats: Exogenous SP, potentiated by this compound, enhanced wound healing through various mechanisms, including neurite outgrowth. [] * Status Epilepticus in Rats: Intrahippocampal SP administration triggered status epilepticus, which was blocked by this compound and RP-67,580, highlighting the role of SP in seizure activity. []

ANone: The provided research does not mention any completed or ongoing clinical trials on this compound.

A: While the provided research highlights the low neurotoxicity of this compound compared to earlier SP antagonists, [] further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects.

A: The research primarily focuses on topical delivery of this compound. [, ] Further research could explore advanced drug delivery systems like nanoparticles or liposomes for targeted delivery to specific tissues or cells, enhancing efficacy and potentially reducing off-target effects.

A: Researchers have employed several analytical techniques: * High-Performance Liquid Chromatography (HPLC): A precise HPLC assay was developed for the analysis of this compound. [] * Mass Spectrometry (MS): MS was used to investigate the degradation products of this compound, particularly at elevated temperatures. [] * Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to analyze the secondary structure of this compound in solution. []

ANone: The provided research doesn't directly address the immunogenicity of this compound. Further research is needed to determine if this compound triggers an immune response (e.g., antibody formation) and if this impacts its efficacy or safety profile.

A: this compound represents a significant advancement in the development of tachykinin antagonists. It builds upon earlier generations of SP antagonists, like Spantide, by incorporating structural modifications that enhance potency, selectivity, and reduce neurotoxicity. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。